molecular formula C22H23NO6S B3439049 3,5-DIMETHYL 4-(2,3-DIMETHOXYPHENYL)-1-[(THIOPHEN-2-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 4-(2,3-DIMETHOXYPHENYL)-1-[(THIOPHEN-2-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B3439049
M. Wt: 429.5 g/mol
InChI Key: VUQPIEHTTYFBSG-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 4-(2,3-DIMETHOXYPHENYL)-1-[(THIOPHEN-2-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with dimethyl, dimethoxyphenyl, and thiophenylmethyl groups

Preparation Methods

The synthesis of 3,5-DIMETHYL 4-(2,3-DIMETHOXYPHENYL)-1-[(THIOPHEN-2-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom in the dihydropyridine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.

Scientific Research Applications

3,5-DIMETHYL 4-(2,3-DIMETHOXYPHENYL)-1-[(THIOPHEN-2-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research has explored its potential as a pharmacological agent, particularly in the development of drugs targeting cardiovascular diseases.

    Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 4-(2,3-DIMETHOXYPHENYL)-1-[(THIOPHEN-2-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with ion channels, enzymes, and receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Compared to other dihydropyridine derivatives, 3,5-DIMETHYL 4-(2,3-DIMETHOXYPHENYL)-1-[(THIOPHEN-2-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Similar compounds include:

Properties

IUPAC Name

dimethyl 4-(2,3-dimethoxyphenyl)-1-(thiophen-2-ylmethyl)-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO6S/c1-26-18-9-5-8-15(20(18)27-2)19-16(21(24)28-3)12-23(11-14-7-6-10-30-14)13-17(19)22(25)29-4/h5-10,12-13,19H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQPIEHTTYFBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2C(=CN(C=C2C(=O)OC)CC3=CC=CS3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3,5-DIMETHYL 4-(2,3-DIMETHOXYPHENYL)-1-[(THIOPHEN-2-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 2
3,5-DIMETHYL 4-(2,3-DIMETHOXYPHENYL)-1-[(THIOPHEN-2-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 3
3,5-DIMETHYL 4-(2,3-DIMETHOXYPHENYL)-1-[(THIOPHEN-2-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 4
3,5-DIMETHYL 4-(2,3-DIMETHOXYPHENYL)-1-[(THIOPHEN-2-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 5
3,5-DIMETHYL 4-(2,3-DIMETHOXYPHENYL)-1-[(THIOPHEN-2-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 6
3,5-DIMETHYL 4-(2,3-DIMETHOXYPHENYL)-1-[(THIOPHEN-2-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

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